[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocycle . It is a key scaffold in the synthesis of various derivatives with potential antibacterial activities . The derivatives of this compound have shown satisfactory activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic route of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine starts with ethyl trifluoroacetate (I), which is dissolved in acetonitrile and reacted with hydrazine hydrate (35%, w/v) for 1 h under almost room-temperature (20 °C) conditions to obtain trifluoroacetohydrazide (II) .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives are complex and involve multiple steps . The starting material, ethyl trifluoroacetate (I), is reacted with hydrazine hydrate to obtain trifluoroacetohydrazide (II) .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: Dual c-Met/VEGFR-2 Inhibitors
[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been studied for their potential as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . These compounds have shown promising antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. The inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis.
Antibacterial Agents
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests their potential use as new antibacterial agents, which is crucial in the face of rising antibiotic resistance.
Antidiabetic Drug Development
The triazolo[4,3-a]pyrazine core is a key pharmacophore in the development of antidiabetic drugs . It is notably present in sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus. Research in this area continues to explore the potential of triazolo[4,3-a]pyrazine derivatives for improved antidiabetic therapies.
Anti-Platelet Aggregation
Compounds with the triazolo[4,3-a]pyrazine structure have been identified to possess anti-platelet aggregation properties . This application is significant in the prevention of thrombotic events, such as heart attacks and strokes, by inhibiting the clumping together of platelets in the blood.
Antifungal and Antimalarial Applications
The derivatives of triazolo[4,3-a]pyrazine have shown a range of biological activities, including antifungal and antimalarial properties . These findings are important for the development of new treatments for fungal infections and malaria, especially in regions where resistance to existing medications is prevalent.
Anticonvulsant Properties
Research has indicated that triazolo[4,3-a]pyrazine derivatives can also serve as anticonvulsants . This application is crucial for the management and treatment of various seizure disorders, offering potential for new therapeutic options in neurology.
Overcoming Multidrug Resistance in Cancer
Triazolo[4,3-a]pyrazine derivatives have been investigated for their role in overcoming multidrug resistance in cancer treatment . They act as PARP1 inhibitors, which can be a useful pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors and may represent promising therapeutic agents for the treatment of HR deficient cancers.
Molecular Docking and Dynamics Simulation
These compounds have been utilized in molecular docking and dynamics simulations to understand their binding interactions with target proteins . This application is essential in drug design and discovery, providing insights into the molecular basis of drug action and aiding in the optimization of therapeutic agents.
Zukünftige Richtungen
The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .
Wirkmechanismus
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZPGQGALUACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681016 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245644-97-6 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.